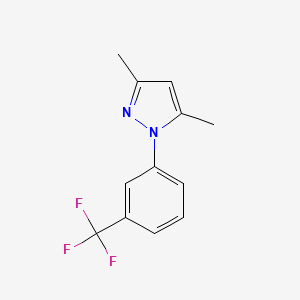

3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole

Description

Properties

IUPAC Name |

3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2/c1-8-6-9(2)17(16-8)11-5-3-4-10(7-11)12(13,14)15/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBOCLCFSWWMLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC(=C2)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized in the presence of a suitable catalyst to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can yield different hydrogenated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including 3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study published in the Journal of Medicinal Chemistry highlighted the compound's ability to target specific cancer pathways, leading to reduced viability of cancer cells in vitro .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. A study demonstrated that it possesses inhibitory effects against various bacterial strains, suggesting potential use as an antibacterial agent. The mechanism involves disrupting bacterial cell wall synthesis, which is crucial for bacterial survival .

Agrochemical Applications

Pesticide Development

this compound has been explored as a potential pesticide. Its chemical structure allows for effective targeting of specific pests while minimizing harm to beneficial organisms. Research has indicated that formulations containing this compound can effectively control pest populations in agricultural settings without significant environmental impact .

Herbicide Formulations

In addition to its insecticidal properties, this pyrazole derivative has shown promise in herbicide formulations. Studies have reported its effectiveness against a range of weed species, making it a candidate for developing selective herbicides that target unwanted plants while preserving crop health .

Materials Science Applications

Polymer Additives

The unique properties of this compound make it suitable for use as an additive in polymer formulations. It can enhance thermal stability and mechanical strength in polymers, which is beneficial for manufacturing high-performance materials used in various industrial applications .

Fluorescent Materials

Recent research has explored the use of this compound in developing fluorescent materials. Its ability to emit light under specific conditions makes it valuable in creating sensors and imaging agents used in biomedical applications .

Table: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Positional Isomerism :

- Ortho-substituted analog : 3,5-Dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole () exhibits steric hindrance due to the -CF₃ group’s proximity to the pyrazole nitrogen, altering its reactivity. In contrast, the meta-substituted target compound avoids steric clashes, favoring planar geometry and efficient C─H activation in palladacycle formation .

- Para-substituted analog : 3,5-Dimethyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole () shows similar electronic effects but differs in crystal packing and intermolecular interactions due to the para-substituent’s symmetry .

- Substituent Effects: Phenyl vs. Methyl Groups: Compared to 3,5-diphenyl-1H-pyrazole (), the target compound’s methyl groups reduce steric bulk, enhancing solubility and altering π-π stacking interactions . Trifluoromethyl vs. Electron-Donating Groups: The -CF₃ group increases electrophilicity at the pyrazole core compared to methoxy or amino substituents, as seen in analogs like 5-(3,5-dimethoxyphenyl)-1H-pyrazol-3-amine () .

Spectroscopic and Computational Data

Biological Activity

3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole, also known as a pyrazole derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, including a trifluoromethyl group, which significantly influences its pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H11F3N2O

- Molecular Weight : 268.23 g/mol

- CAS Number : 1152866-53-9

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, a study synthesized various pyrazole compounds and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones comparable to standard antibiotics like Ciprofloxacin .

| Compound | Bacteria Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 20 |

| Other Pyrazole Derivatives | S. aureus | 22 |

| Ciprofloxacin | E. coli | 23 |

2. Anti-inflammatory Activity

The pyrazole scaffold has been associated with anti-inflammatory effects. A series of compounds related to this compound were evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). Some derivatives demonstrated potent anti-inflammatory activity with IC50 values in the range of 50-70 µg/mL, indicating their potential as therapeutic agents for inflammatory diseases .

3. Antidiabetic Effects

Research has also indicated that certain pyrazole derivatives exhibit antidiabetic properties through the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can potentially lead to lower blood glucose levels post-meal .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antibacterial Mechanism : The presence of the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and subsequent bacterial cell disruption.

- Anti-inflammatory Mechanism : By inhibiting COX enzymes, these compounds reduce the production of pro-inflammatory prostaglandins.

- Antidiabetic Mechanism : The inhibition of α-glucosidase delays carbohydrate absorption in the intestine.

Case Study 1: Antibacterial Efficacy

In a study published in Nature, researchers synthesized a series of pyrazole derivatives and tested them against various bacterial strains. The compound showed notable activity against E. coli and S. aureus, with a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics .

Case Study 2: Anti-inflammatory Properties

A recent article in MDPI reported on a new class of pyrazole derivatives that demonstrated selective COX-2 inhibition with reduced side effects compared to non-selective NSAIDs. These findings suggest that modifications to the pyrazole structure can enhance therapeutic efficacy while minimizing adverse effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of 1,3-diketones with hydrazines. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalysts : Acidic conditions (e.g., acetic acid) facilitate cyclization .

- Temperature : Reactions often proceed at 80–100°C to balance yield and side-product formation .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) achieves >95% purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm regioselectivity (e.g., pyrazole ring substitution at positions 1, 3, 5) and trifluoromethyl group integration. NMR resolves -CF signals at ~-60 ppm .

- X-ray diffraction : Single-crystal XRD validates molecular geometry (e.g., bond angles, planarity of the pyrazole ring) and intermolecular interactions (e.g., π-stacking with aryl groups) .

- HRMS : High-resolution mass spectrometry confirms molecular formula (CHFN) with <2 ppm error .

Q. How does the trifluoromethyl substituent influence the compound’s physicochemical properties?

- Methodological Answer :

- Lipophilicity : The -CF group increases logP by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability .

- Electron-withdrawing effects : Stabilizes the pyrazole ring via inductive effects, altering reactivity in electrophilic substitutions (e.g., nitration requires harsher conditions) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of pyrazole derivatives, such as conflicting enzyme inhibition data?

- Methodological Answer :

- Assay standardization : Control variables (e.g., buffer pH, ATP concentration in kinase assays) to ensure reproducibility .

- Structure-activity relationship (SAR) studies : Compare trifluoromethyl positional isomers (ortho, meta, para) to isolate electronic vs. steric effects .

- Docking simulations : Use software like AutoDock to predict binding modes and correlate with experimental IC values .

Q. How can cyclopalladation of this compound be leveraged in catalytic applications, and what factors dictate regioselectivity?

- Methodological Answer :

- Reaction design : Palladium acetate in toluene at 110°C induces C─H activation, forming palladacycles (e.g., type-III activation on the pyrazole’s 3-phenyl group) .

- Regioselectivity drivers : Electron-rich aryl groups favor activation at meta positions, while steric hindrance from -CF directs metalation to less bulky sites .

- Catalytic utility : Palladacycles serve as pre-catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura), achieving TONs >500 .

Q. What computational approaches predict the compound’s pharmacokinetic properties, and how do they align with experimental data?

- Methodological Answer :

- ADMET modeling : Tools like SwissADME estimate bioavailability (%F = 65–75), blood-brain barrier penetration (low), and CYP450 inhibition risks .

- MD simulations : Analyze binding stability with targets (e.g., COX-2) over 100-ns trajectories to validate docking results .

- Validation : Compare predicted logD (2.1) vs. experimental HPLC-measured values (2.3 ± 0.2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.